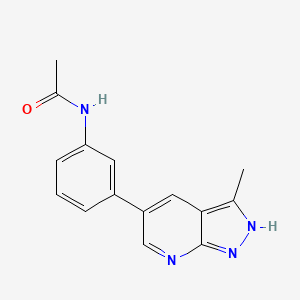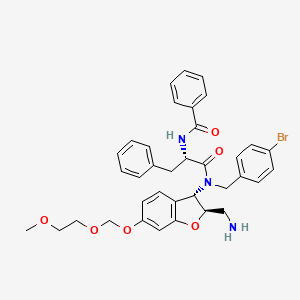
N-(Aminooxi-PEG3)-N-bis(PEG4-éster t-butílico)
Descripción general
Descripción
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester): is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an aminooxy functional group, a PEG linker with three repeat units, and a t-butyl ester group. This compound is widely used in bioconjugation chemistry due to its ability to react selectively with carbonyl-containing molecules, forming stable oxime linkages .
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used to conjugate with carbonyl-bearing biomolecules to form stable oxime linkages, which are important in the field of bioconjugation
Biology:
Protein Modification: Used for site-specific modification of proteins, enabling the attachment of PEG moieties to specific amino acid residues. .
Medicine:
Drug Delivery: The PEG linker increases solubility in aqueous media, making it useful in drug delivery systems
Industry:
Mecanismo De Acción
Target of Action
The primary targets of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester), also known as N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), are molecules with aldehyde groups . The aminooxy group in the compound is reactive and can form an oxime bond with an aldehyde .
Mode of Action
The compound interacts with its targets through the formation of an oxime bond with an aldehyde . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .
Pharmacokinetics
The pharmacokinetic properties of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) are influenced by its PEG (polyethylene glycol) structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body.
Result of Action
The result of the compound’s action is the formation of stable oxime bonds with aldehyde-containing molecules . This can lead to changes in the function or activity of these molecules, potentially influencing various cellular processes.
Action Environment
Environmental factors such as pH can influence the compound’s action. For instance, the t-butyl ester group in the compound can be converted to free acid under acidic conditions . .
Análisis Bioquímico
Biochemical Properties
The aminooxy group in N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .
Cellular Effects
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) can be used for site-specific modification of proteins, enabling the attachment of PEG moieties to specific amino acid residues . This modification can alter the protein’s properties, such as stability, solubility, and immunogenicity, making it useful in protein engineering and therapeutic protein production .
Molecular Mechanism
The molecular mechanism of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) involves the formation of an oxime bond with an aldehyde . If a reductant is used, it forms a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .
Temporal Effects in Laboratory Settings
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is very reactive and sensitive . It cannot be stored for long term and immediate use (within 1 week) is highly recommended .
Subcellular Localization
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
PEGylation: The PEG linker is introduced through a PEGylation reaction, where polyethylene glycol is attached to the aminooxy group.
Protection: The t-butyl ester group is introduced to protect the carboxyl group during the reaction.
Conjugation: The aminooxy group is conjugated with carbonyl-bearing biomolecules (such as ketones and aldehydes) to form oxime linkages
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aminooxy group can undergo oxidation reactions to form oxime linkages.
Reduction: In the presence of a reductant, the oxime linkage can be reduced to form a hydroxylamine linkage
Substitution: The t-butyl ester group can be converted to a free acid under acidic conditions
Common Reagents and Conditions:
Oxidation: Aldehydes or ketones are commonly used as reagents to form oxime linkages.
Reduction: Reducing agents such as sodium borohydride can be used to reduce oxime linkages to hydroxylamine linkages.
Substitution: Acidic conditions (e.g., hydrochloric acid) are used to convert the t-butyl ester group to a free acid
Major Products:
Oxime Linkages: Formed from the reaction of the aminooxy group with aldehydes or ketones.
Hydroxylamine Linkages: Formed from the reduction of oxime linkages.
Free Acid: Formed from the conversion of the t-butyl ester group under acidic conditions
Comparación Con Compuestos Similares
Aminooxy-PEG3-t-butyl ester: Contains a similar aminooxy functional group and PEG linker but with different chain lengths
Aminooxy-PEG4-t-butyl ester: Similar structure but with a different PEG linker length
Uniqueness: N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is unique due to its specific combination of functional groups and PEG linker lengths, which provide a balance of reactivity, solubility, and stability. This makes it particularly useful in bioconjugation and drug delivery applications .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76N2O16/c1-37(2,3)55-35(41)7-12-43-17-22-48-27-29-50-24-19-45-14-9-40(11-16-47-21-26-52-31-32-53-33-34-54-39)10-15-46-20-25-51-30-28-49-23-18-44-13-8-36(42)56-38(4,5)6/h7-34,39H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZVFXDQYOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100259 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112737-19-4 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)




![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)


![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)




